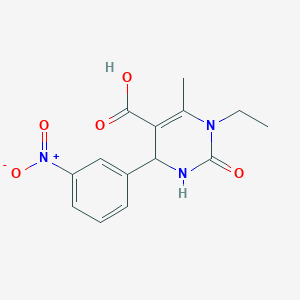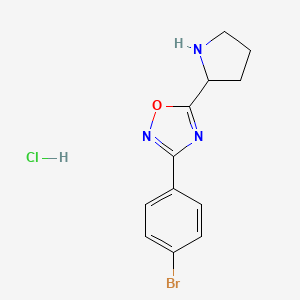
4-(metiltio)-N-(4-nitrofenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylthio)-N-(4-nitrophenyl)benzamide is an organic compound that features a benzamide core with a methylthio group at the 4-position and a nitrophenyl group at the N-position
Aplicaciones Científicas De Investigación
4-(methylthio)-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-(methylthio)benzoic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 4-(methylthio)-N-(4-nitrophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(methylthio)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, palladium on carbon (Pd/C), ethanol, and hydrogen gas.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and suitable solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: 4-(methylsulfinyl)-N-(4-nitrophenyl)benzamide, 4-(methylsulfonyl)-N-(4-nitrophenyl)benzamide.
Reduction: 4-(methylthio)-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 4-(methylthio)-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of the target protein. For example, the nitrophenyl group may participate in hydrogen bonding or π-π interactions, while the methylthio group can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(methylthio)-N-(4-aminophenyl)benzamide
- 4-(methylsulfinyl)-N-(4-nitrophenyl)benzamide
- 4-(methylsulfonyl)-N-(4-nitrophenyl)benzamide
Uniqueness
4-(methylthio)-N-(4-nitrophenyl)benzamide is unique due to the presence of both a methylthio group and a nitrophenyl group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-methylsulfanyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-8-2-10(3-9-13)14(17)15-11-4-6-12(7-5-11)16(18)19/h2-9H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVRAFXOYWKADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)




![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)
![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)
![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417455.png)


